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Compound of Interest

Compound Name: 4-Bromo-3-nitrophenylboronic acid

Cat. No.: B1272631 Get Quote

4-Bromo-3-nitrophenylboronic acid, with the molecular formula C₆H₅BBrNO₄, is a

substituted arylboronic acid of significant interest in medicinal chemistry and materials science.

Its value stems from the orthogonal reactivity of its three key functional groups: the boronic

acid, the bromo substituent, and the nitro group. The boronic acid moiety is a cornerstone of

palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the formation of

carbon-carbon bonds with a wide array of partners.[1][2][3] The bromine atom provides a

second, distinct handle for subsequent cross-coupling or other transformations, while the nitro

group can be readily reduced to an amine, opening pathways for amide bond formation,

diazotization, or further derivatization. This trifecta of functionality makes it a highly versatile

scaffold for building complex molecular architectures.

Understanding the solid-state structure of this molecule is crucial. The crystal packing, dictated

by intermolecular interactions, influences key physical properties such as solubility, stability,

and dissolution rate—all critical parameters in drug development. This guide outlines the

necessary steps to determine this structure and predicts its key features.

Synthesis and Crystallization Protocol
A robust synthesis and a meticulous crystallization process are the prerequisites for obtaining

high-quality single crystals suitable for X-ray diffraction.

Proposed Synthesis
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The synthesis of arylboronic acids can be achieved through several routes. A common and

effective method involves the lithiation of an aryl halide followed by quenching with a trialkyl

borate. While specific literature for the direct synthesis of 4-bromo-3-nitrophenylboronic acid
is sparse, a plausible route can be adapted from established procedures for similar

compounds.[4][5]

Protocol: Synthesis via Halogen-Lithium Exchange

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add 1,4-dibromo-2-

nitrobenzene (1.0 equiv.) to anhydrous tetrahydrofuran (THF) in a flame-dried, three-neck

flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

Lithiation: Slowly add n-butyllithium (1.0 equiv., 2.5 M in hexanes) dropwise via the dropping

funnel, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture

for 1 hour at -78 °C. Causality: The low temperature is critical to prevent side reactions and

ensure regioselective lithiation at the more activated bromine position.

Borylation: Add triisopropyl borate (1.2 equiv.) dropwise, again maintaining the temperature

at -78 °C. The borate ester is used to trap the highly reactive aryllithium intermediate.

Warm-up and Quench: Allow the reaction mixture to slowly warm to room temperature and

stir overnight.

Hydrolysis: Cool the mixture to 0 °C and carefully quench by the slow addition of aqueous

HCl (2 M). Stir vigorously for 1-2 hours to hydrolyze the boronate ester to the desired boronic

acid.

Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the

organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and

concentrate under reduced pressure. The crude product can be purified by recrystallization

from a suitable solvent system (e.g., water or toluene/heptane).

Crystallization Workflow
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Growing single crystals of sufficient quality is often the most challenging step.[6] Slow

evaporation, slow cooling, or vapor diffusion are common techniques.

Protocol: Crystallization by Slow Evaporation

Solvent Selection: Screen various solvents for solubility. The ideal solvent is one in which the

compound is moderately soluble at room temperature.

Solution Preparation: Prepare a saturated or near-saturated solution of purified 4-bromo-3-
nitrophenylboronic acid in the chosen solvent (e.g., acetone, ethanol, or an ethyl

acetate/heptane mixture) in a clean vial.

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow solvent

evaporation. Place the vial in a vibration-free environment.

Monitoring: Monitor the vial over several days to weeks for the formation of well-defined

single crystals.

Structural Elucidation: A Methodological Guide
The definitive method for determining the atomic arrangement in a crystalline solid is single-

crystal X-ray diffraction (SC-XRD).[7][8]

The SC-XRD Experimental Workflow
The process transforms a physical crystal into a refined 3D atomic model.[9]
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Experimental Phase

Computational Phase

1. Crystal Selection & Mounting
(Select a clear, well-formed crystal)

2. X-Ray Diffraction
(Mount on diffractometer, expose to monochromatic X-ray beam)

3. Data Collection
(Rotate crystal, collect diffraction pattern at various angles)

4. Data Reduction & Indexing
(Determine unit cell parameters and space group)

Raw Diffraction Data

5. Structure Solution
(Determine initial atomic positions using direct methods or Patterson function)

6. Structure Refinement
(Optimize atomic positions and thermal parameters against experimental data)

7. Validation & Analysis
(Check for geometric sense, analyze intermolecular interactions)

FinalModel

Final Structural Model (CIF File)

Click to download full resolution via product page

Caption: Standard workflow for small molecule single-crystal X-ray diffraction analysis.

Spectroscopic Confirmation
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Prior to SC-XRD, spectroscopic methods are essential to confirm the molecular identity of the

synthesized material.[10]

Technique Purpose

Predicted Observations for

4-Bromo-3-

nitrophenylboronic acid

¹H NMR Confirms proton environment

Three distinct aromatic proton

signals; a broad singlet for the

B(OH)₂ protons.

¹³C NMR Confirms carbon backbone

Six distinct aromatic carbon

signals, one of which (C-B)

may be broad.

FT-IR Identifies functional groups

Broad O-H stretch (~3200-

3500 cm⁻¹), N-O stretches for

the nitro group (~1530 and

~1350 cm⁻¹), C-Br stretch, and

B-O stretches.

Mass Spec Confirms molecular weight

Molecular ion peak showing

the characteristic isotopic

pattern for one bromine atom

(¹⁹Br and ⁸¹Br in ~1:1 ratio).

Predicted Crystal Structure and Intermolecular
Interactions
While the exact crystal structure is unknown, we can predict the dominant non-covalent

interactions that will govern its packing, based on the known behavior of phenylboronic acids

and substituted aromatics.[11][12][13]

Hydrogen Bonding: The Primary Supramolecular
Synthon
The boronic acid functional group is a powerful hydrogen bond donor and acceptor. In the solid

state, phenylboronic acids almost universally form hydrogen-bonded dimers or extended
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chains (catemers).[12] The most common motif is a centrosymmetric dimer, where two

molecules are linked by a pair of O-H···O hydrogen bonds, forming a stable eight-membered

ring.[11][12]

Halogen Bonding
The bromine atom on the phenyl ring is a potential halogen bond donor.[14][15] A halogen bond

(C-Br···O or C-Br···N) could form between the electrophilic region on the bromine atom (the σ-

hole) and a nucleophilic acceptor, such as the oxygen atoms of the nitro or boronic acid groups

of an adjacent molecule.[14][16] This type of interaction is highly directional and can play a

significant role in enforcing a specific packing arrangement.

π-π Stacking Interactions
The electron-deficient nature of the aromatic ring, due to the electron-withdrawing nitro group,

makes it susceptible to π-π stacking interactions.[17][18][19] These interactions would likely

occur in a displaced (offset) fashion to minimize electrostatic repulsion and maximize favorable

quadrupole and dispersion interactions between adjacent rings.[17]

Predicted Intermolecular Interactions

Molecule A

Molecule B
(Dimer Partner)

O-H···O Hydrogen Bond
(Primary Dimerization)

Molecule C
(Adjacent Stack)

π-π Stacking
(Displaced)

Molecule D
(Adjacent Layer)

C-Br···O Halogen Bond

Click to download full resolution via product page

Caption: Key intermolecular forces predicted to direct the crystal packing of the title compound.

Application in Drug Discovery and Development
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The structural motifs accessible from 4-bromo-3-nitrophenylboronic acid are highly relevant

in modern drug discovery. Boronic acids themselves are a class of enzyme inhibitors; for

instance, bortezomib is a boronic acid-containing proteasome inhibitor used in cancer therapy.

[20] More commonly, this compound serves as a versatile intermediate.

The ability to perform sequential Suzuki-Miyaura couplings—first at the boronic acid position

and then at the bromine position (or vice-versa)—allows for the controlled and convergent

synthesis of complex biaryl or heteroaryl structures.[21] These structures are privileged motifs

in many therapeutic areas. The nitro group provides a synthetic handle for late-stage

diversification, enabling the rapid generation of a library of analogues for structure-activity

relationship (SAR) studies.

Conclusion
Although a solved crystal structure for 4-bromo-3-nitrophenylboronic acid remains to be

reported, a comprehensive analysis based on established chemical principles allows for a

robust prediction of its solid-state behavior and provides a clear roadmap for its experimental

determination. The dominant supramolecular synthons are expected to be strong O-H···O

hydrogen bonds leading to dimerization, supplemented by weaker but structurally significant

halogen bonds and π-π stacking interactions. This guide provides the necessary theoretical

background and practical protocols for researchers to undertake the synthesis, crystallization,

and full structural characterization of this important synthetic building block, enabling a deeper

understanding of its properties and facilitating its application in the development of novel

therapeutics and materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. nbinno.com [nbinno.com]

2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural,
Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b1272631?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3787204/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b1272631?utm_src=pdf-body
https://www.benchchem.com/product/b1272631?utm_src=pdf-custom-synthesis
https://www.nbinno.com/article/pharmaceutical-intermediates/importance-boronic-acids-suzuki-miyaura-coupling-ze
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6008789/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. pubs.acs.org [pubs.acs.org]

4. Organic Syntheses Procedure [orgsyn.org]

5. Synthesis routes of 4-Nitrophenylboronic acid [benchchem.com]

6. X-ray crystallography - Wikipedia [en.wikipedia.org]

7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule
Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

8. creative-biostructure.com [creative-biostructure.com]

9. researchgate.net [researchgate.net]

10. benchchem.com [benchchem.com]

11. cdnsciencepub.com [cdnsciencepub.com]

12. cdnsciencepub.com [cdnsciencepub.com]

13. mdpi.com [mdpi.com]

14. pubs.acs.org [pubs.acs.org]

15. Halogen bonds in crystal engineering: like hydrogen bonds yet different - PubMed
[pubmed.ncbi.nlm.nih.gov]

16. journals.iucr.org [journals.iucr.org]

17. chem.libretexts.org [chem.libretexts.org]

18. youtube.com [youtube.com]

19. Stacking (chemistry) - Wikipedia [en.wikipedia.org]

20. Molecular recognition with boronic acids—applications in chemical biology - PMC
[pmc.ncbi.nlm.nih.gov]

21. Suzuki Coupling [organic-chemistry.org]

To cite this document: BenchChem. [Introduction: The Synthetic Value of a Bifunctional
Reagent]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1272631#crystal-structure-of-4-bromo-3-
nitrophenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://pubs.acs.org/doi/abs/10.1021/jacs.8b00400
http://orgsyn.org/demo.aspx?prep=V79P0176
https://www.benchchem.com/es/synthesis/pse-4b2fbfe761bg40de909dg08356613gf5
https://en.wikipedia.org/wiki/X-ray_crystallography
https://pmc.ncbi.nlm.nih.gov/articles/PMC10152450/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10152450/
https://www.creative-biostructure.com/resource-single-crystal-x-ray-diffraction-overview.htm
https://www.researchgate.net/publication/285688379_Small_Molecule_X-Ray_Crystallography_Theory_and_Workflow
https://www.benchchem.com/pdf/Spectroscopic_Characterization_of_4_Bromo_2_5_dimethoxyphenyl_boronic_acid_A_Technical_Guide.pdf
https://cdnsciencepub.com/doi/10.1139/v77-430
https://cdnsciencepub.com/doi/pdf/10.1139/v77-430
https://www.mdpi.com/2073-4352/9/2/109
https://pubs.acs.org/doi/10.1021/ar5001555
https://pubmed.ncbi.nlm.nih.gov/25134974/
https://pubmed.ncbi.nlm.nih.gov/25134974/
https://journals.iucr.org/paper?a33438
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Inorganic_Chemistry_(LibreTexts)/06%3A_Acid-Base_and_Donor-Acceptor_Chemistry/6.05%3A_Intermolecular_Forces/6.5.01%3A_Host-Guest_Chemistry_and_-_stacking_interactions
https://www.youtube.com/watch?v=Znf2ixdhp94
https://en.wikipedia.org/wiki/Stacking_(chemistry)
https://pmc.ncbi.nlm.nih.gov/articles/PMC3787204/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3787204/
https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm
https://www.benchchem.com/product/b1272631#crystal-structure-of-4-bromo-3-nitrophenylboronic-acid
https://www.benchchem.com/product/b1272631#crystal-structure-of-4-bromo-3-nitrophenylboronic-acid
https://www.benchchem.com/product/b1272631#crystal-structure-of-4-bromo-3-nitrophenylboronic-acid
https://www.benchchem.com/product/b1272631#crystal-structure-of-4-bromo-3-nitrophenylboronic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1272631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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